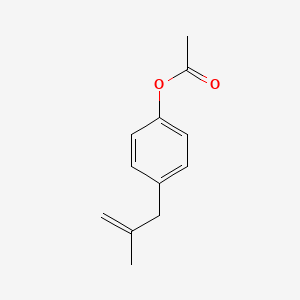

3-(4-Acetoxyphenyl)-2-methyl-1-propene

Description

3-(4-Acetoxyphenyl)-2-methyl-1-propene (CAS 890097-89-9) is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . Structurally, it consists of a propene backbone substituted with a 4-acetoxyphenyl group at position 3 and a methyl group at position 2. The acetoxy group (–OAc) introduces ester functionality, while the methyl group contributes to steric effects and lipophilicity. This compound is supplied by Rieke Metals with a purity of 97% and is intended for research or industrial applications, excluding direct use in food, pharmaceuticals, or clinical settings .

Properties

IUPAC Name |

[4-(2-methylprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKVZVXDRFNRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641205 | |

| Record name | 4-(2-Methylprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-89-9 | |

| Record name | Phenol, 4-(2-methyl-2-propen-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxyphenyl)-2-methyl-1-propene typically involves the acetylation of 4-hydroxyphenyl-2-methyl-1-propene. This can be achieved through the reaction of 4-hydroxyphenyl-2-methyl-1-propene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be employed.

Major Products Formed

Oxidation: Formation of 4-acetoxybenzaldehyde or 4-acetoxybenzoic acid.

Reduction: Formation of 4-hydroxyphenyl-2-methyl-1-propene.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Acetoxyphenyl)-2-methyl-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological targets. The propene chain may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key attributes of 3-(4-Acetoxyphenyl)-2-methyl-1-propene and its analogs:

Substituent Effects on Reactivity and Stability

Acetoxy vs. Methoxy Groups: The acetoxy group in this compound is more labile under acidic or basic conditions compared to the methoxy groups in the other compounds. This makes the compound prone to hydrolysis, forming phenolic derivatives . In contrast, the methoxy groups in the analogs (e.g., 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one) enhance electron-donating properties, stabilizing the aromatic ring and influencing reactivity in electrophilic substitutions .

This effect is absent in the fluorinated analog, where the smaller fluorine atom allows tighter molecular packing, as observed in crystallographic studies .

Stereochemical Considerations :

Physicochemical Properties

- In contrast, 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-(Z)-propen-1-one has a computed PSA of 26.3 Ų, reflecting contributions from its ketone and ether groups .

- Molecular Weight Trends : The target compound (190.24 g/mol) is lighter than the fluorinated (C₁₆H₁₃FO₂) and (Z)-configured analogs (252.115 g/mol), primarily due to differences in substituent complexity .

Biological Activity

3-(4-Acetoxyphenyl)-2-methyl-1-propene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, antibacterial, and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features an acetoxy group attached to a phenyl ring, which is further connected to a methylpropene chain. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to this compound. For instance, compounds synthesized from similar structures have shown significant radical scavenging activity when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Compound | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | TBD | TBD |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 10.5 | 1.4x higher |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 9.0 | 1.35x higher |

The above table summarizes the antioxidant activity of various compounds related to the target compound, indicating that while specific data for this compound is still being established, its structural analogs demonstrate promising activity.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives have been tested against several cancer cell lines, including:

- U-87 (human glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

Results from MTT assays indicate that certain derivatives exhibit higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective mechanism of action.

| Cell Line | IC50 (µM) for Derivative A | IC50 (µM) for Derivative B |

|---|---|---|

| U-87 | 15 | 20 |

| MDA-MB-231 | 25 | 30 |

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of compounds related to this compound have also been evaluated. Various studies report Minimum Inhibitory Concentration (MIC) values against common pathogens.

| Pathogen | MIC (µg/mL) for Compound A | MIC (µg/mL) for Compound B |

|---|---|---|

| Staphylococcus aureus | 0.0039 | TBD |

| Escherichia coli | 0.025 | TBD |

| Candida albicans | TBD | TBD |

These findings indicate that certain derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Studies

Case Study 1: Antioxidant Efficacy

In a comparative study assessing the antioxidant efficacy of several phenolic compounds, researchers found that derivatives of this compound exhibited comparable or superior scavenging activities compared to established antioxidants like ascorbic acid. The study utilized both in vitro assays and in vivo models to validate these findings.

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer effects of synthesized derivatives showed that some variants significantly inhibited cell proliferation in U-87 cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.